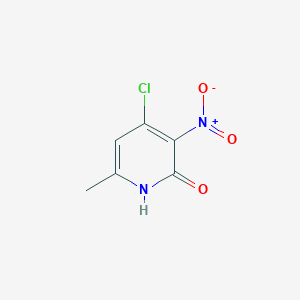

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOGQFQXRSVZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465739 | |

| Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95835-64-6 | |

| Record name | 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction: 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of substituents—a reactive chloro group, a directing methyl group, a strongly electron-withdrawing nitro group, and a pyridinone core—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable building block, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a readily accessible pyridinone precursor. The overall strategy involves the sequential introduction of the nitro and chloro functionalities onto a pre-formed 6-methylpyridin-2-one ring system. This approach allows for regiochemical control and is amenable to scale-up. The key transformations are:

-

Formation of the Pyridinone Core: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.

-

Regioselective Nitration: Introduction of a nitro group at the C3 position.

-

Selective Chlorination: Conversion of the C4 hydroxyl group to a chloro substituent.

This strategic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 4-hydroxy-6-methylpyridin-2(1H)-one

The journey begins with the construction of the foundational pyridinone ring. A common and efficient method to synthesize 4-hydroxy-6-methylpyridin-2(1H)-one is through the hydrolysis and decarboxylation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 1 N hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired product.[1][2]

Part 2: Regioselective Nitration

The second stage involves the electrophilic nitration of the 4-hydroxy-6-methylpyridin-2(1H)-one intermediate. The electron-donating hydroxyl and methyl groups, along with the activating nature of the pyridinone ring, direct the nitration to the C3 position.

Causality in Experimental Choices:

The choice of nitrating agent and reaction conditions is critical to achieve selective nitration and avoid over-reaction or degradation of the starting material. A mixture of nitric acid and a suitable solvent is typically employed. The reaction temperature must be carefully controlled to manage the exothermic nature of the nitration.

Experimental Protocol:

-

Reaction Setup: In a flask cooled with an ice bath, dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in a suitable solvent such as pyridine or sulfuric acid.

-

Nitration: Slowly add a nitrating agent, such as nitric acid, dropwise to the cooled solution while maintaining a low temperature.[3]

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature with continuous stirring.

-

Work-up: Carefully quench the reaction by pouring the mixture into ice water. The nitrated product, 4-hydroxy-6-methyl-3-nitro-2-pyridone, will precipitate.

-

Isolation: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.[4][5][6][7]

Part 3: Selective Chlorination

The final step is the conversion of the 4-hydroxyl group of 4-hydroxy-6-methyl-3-nitro-2-pyridone to a chloro group. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group and subsequently displaced by a chloride ion.

Causality in Experimental Choices:

Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. Phosphorus oxychloride is often used for converting hydroxy-heterocycles to their chloro-derivatives. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle acidic vapors), suspend 4-hydroxy-6-methyl-3-nitro-2-pyridone in an excess of a chlorinating agent, such as phosphorus oxychloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient for the conversion, as monitored by TLC.

-

Work-up: After cooling, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Isolation: The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.[8][9]

Data Summary

The following table summarizes the key intermediates and the final product of this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-hydroxy-6-methylpyridin-2(1H)-one | C₆H₇NO₂ | 125.13 | Solid |

| 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one | C₆H₆N₂O₄ | 170.12 | Solid |

| This compound | C₆H₅ClN₂O₃ | 188.57 | Solid |

Logical Relationships in Synthesis

The sequence of reactions is governed by the principles of electrophilic and nucleophilic substitution on the pyridinone ring.

Caption: Logical flow of the synthetic transformations.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions at each step, researchers can reliably produce this valuable synthetic intermediate. The protocols outlined in this guide, supported by the referenced literature, provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

-

Synthesis of nitropyridine-containing herbicides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Preparation method of 2-hydroxy-3-nitropyridine. (2014). Google Patents.

-

4-Hydroxy-6-methylpyridin-2(1H)-one. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

- Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

- Process for preparation of nitropyridine derivatives. (2010). Google Patents.

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (2016). Google Patents.

-

4-Hydroxy-6-methyl-3-nitro-2-pyridone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. (2001). Google Patents.

-

Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

4-Hydroxy-6-methylpyridin-2(1H)-one. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 4. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | 4966-90-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 9. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Executive Summary: 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a highly functionalized pyridinone derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic nitrogen within a stable heterocyclic core makes it a valuable building block for drug discovery and agrochemical development.[1] This guide provides an in-depth analysis of its chemical and physical properties, predicted spectral characteristics, key reactivity patterns, and its potential applications, offering researchers and development scientists a comprehensive resource for leveraging this compound in synthetic campaigns.

Section 1: Core Properties and Structural Features

This compound, with CAS Number 95835-64-6, belongs to the nitropyridine class of heterocyclic compounds, which are recognized as important precursors for a wide range of biologically active molecules.[1][2] The molecule's utility is derived from its unique electronic and structural arrangement. The electron-withdrawing nitro group and the pyridinone carbonyl work in concert to activate the C4 position for nucleophilic attack, making the chloro substituent a facile leaving group.

Chemical Structure

The structural arrangement of functional groups is key to the compound's reactivity.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. The predicted values offer a baseline for experimental design, such as selecting appropriate solvent systems and reaction temperatures.

| Property | Value | Source |

| CAS Number | 95835-64-6 | [1][3] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][3] |

| Molecular Weight | 188.57 g/mol | [1] |

| Melting Point | 215-216 °C | [1] |

| Boiling Point | 288.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 6.99 ± 0.10 (Predicted) | [1] |

| Appearance | Solid | [1] |

Section 2: Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for reliable prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring (e.g., via TLC or LCMS) and for the structural confirmation of its synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, featuring two key signals. A singlet in the aromatic region (likely δ 6.5-7.5 ppm) corresponding to the proton at the C5 position. A second singlet, further upfield (δ 2.2-2.6 ppm), would represent the C6-methyl protons. The N1-H proton may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Six distinct carbon signals are anticipated. The C2 carbonyl carbon would be the most downfield signal (δ > 160 ppm). The aromatic carbons (C3, C4, C5, C6) would appear in the typical range of δ 110-155 ppm, with their exact shifts influenced by the attached substituents. The C4-Cl signal would be significantly downfield, while the nitro-substituted C3 would also be deshielded. The methyl carbon (C6-CH₃) signal would be the most upfield (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to its functional groups:

-

~3200-3400 cm⁻¹: N-H stretching of the pyridinone amide.

-

~1650-1680 cm⁻¹: Strong C=O stretching of the pyridinone carbonyl.

-

~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric): Strong N-O stretching vibrations of the nitro group.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching within the pyridine ring.

-

~750-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺) cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic M⁺ peak and an (M+2)⁺ peak with about one-third the intensity.

Section 3: Synthesis and Purification

Proposed Synthetic Workflow

The following workflow illustrates a logical and experimentally validated approach for synthesizing related compounds, which can be adapted for this specific target. The choice of a nitration step followed by chlorination is strategic; the hydroxyl group of the pyridone is an ortho-, para-director, facilitating nitration at the C3 position. Subsequent chlorination can be achieved with standard reagents like phosphorus oxychloride.

Caption: A plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on standard methods for nitropyridine synthesis.[4] Researchers must perform their own risk assessment and optimization.

-

Nitration:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 4-hydroxy-6-methyl-2-pyridone (1.0 eq) while maintaining the internal temperature below 10 °C.

-

Once dissolution is complete, add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LCMS.

-

Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then dry to yield 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one.

-

-

Chlorination:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine the dried nitropyridinone from the previous step (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).

-

Optionally, a catalytic amount of a tertiary amine base (e.g., diisopropylethylamine) can be added.[4]

-

Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and quench by slowly pouring it into a beaker of ice water with vigorous stirring.

-

Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule lies in its predictable reactivity at two primary sites: nucleophilic aromatic substitution at the C4 position and reduction of the C3 nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The C4-Cl bond is highly activated towards SₙAr. The electron-withdrawing effects of the adjacent nitro group and the para-carbonyl group stabilize the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction.

Caption: The two-step addition-elimination SNAr mechanism.

-

Causality: This pathway is favored over other mechanisms because the pyridine ring is electron-deficient, and the intermediate is well-stabilized. This allows for reactions with a wide range of soft and hard nucleophiles (e.g., amines, thiols, alkoxides) under relatively mild conditions, providing a direct route to diverse compound libraries.

Nitro Group Reduction

The transformation of the nitro group to an amine is a cornerstone of medicinal chemistry, unlocking a wealth of subsequent functionalization chemistries.

-

Methodology: Standard conditions for this reduction include:

-

Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

-

Metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

-

Synthetic Value: The resulting 3-amino group is a versatile handle. It can be acylated to form amides, undergo reductive amination, be converted into a diazonium salt for Sandmeyer-type reactions, or act as a nucleophile itself in subsequent ring-forming reactions.

Section 5: Applications in Discovery Programs

The true value of this compound is realized when its reactivity is applied to the systematic creation of compound libraries for screening in drug discovery and agrochemical research.

Library Diversification Workflow

The molecule can be seen as a central hub from which numerous distinct chemical scaffolds can be accessed through a logical sequence of reactions.

Caption: Diversification potential of the title compound.

This workflow demonstrates how two simple, high-yielding transformations can rapidly generate three distinct libraries of compounds from a single starting material, making it an efficient tool for exploring chemical space in hit-to-lead campaigns.

Section 6: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related nitropyridines and chloronitroaromatics must be used to inform handling procedures.[5][6][7] These compounds are generally classified as toxic and irritant.

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Hazard Statement (Anticipated) | Precautionary Statements (Examples) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P264, P270, P280, P301+P310 |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P280, P302+P352, P305+P351+P338 |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P260, P314 |

| Environmental | H412: Harmful to aquatic life with long lasting effects. | P273 |

This table is predictive and based on data for similar compounds like m-nitroaniline and 4-chloro-3-nitropyridine.[5][7]

Safe Handling Protocol

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.[5]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

References

-

LookChem. Cas 95835-64-6, 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H) -ONE. [Link]

-

The Royal Society of Chemistry. Supplementary Information for an article. 2014. [Link]

-

Lead Sciences. This compound. [Link]

-

PubChem. 4-Chloro-3-nitropyridine. [Link]

-

PubChem. 4-Chloro-3-nitro-1,2-dihydropyridin-2-one. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Cenmed. 4 Chloro 6 Methyl 2 (4 Nitroph 25 Mg Enyl) 3(2H) Pyridazinone. [Link]

- Google Patents.

-

CHIMIA. Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. Cas 95835-64-6,this compound | lookchem [lookchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-6-methyl-3-nitro-2(1H)-pyridinone is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural elucidation is the bedrock of any chemical research, particularly in the pharmaceutical sciences, where structure-activity relationships are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive, field-proven framework for the acquisition and interpretation of spectroscopic data for 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone. It is designed to serve as a practical resource for researchers, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone

Substituted pyridinones are key pharmacophores found in a wide array of therapeutic agents. The specific compound, 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone, with its unique combination of a chlorine atom, a methyl group, and a nitro group on the pyridinone scaffold, presents a distinct set of physicochemical properties.[1] These functional groups are expected to modulate its biological activity and pharmacokinetic profile. Therefore, unambiguous confirmation of its molecular structure through rigorous spectroscopic analysis is a critical first step in any research and development endeavor.

This guide will detail the expected spectroscopic signatures of the title compound and provide standardized protocols for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Broad Singlet | 1H | N-H |

| 2 | ~6.5-7.0 | Singlet | 1H | C5-H |

| 3 | ~2.3-2.5 | Singlet | 3H | CH₃ |

Causality Behind Predictions:

-

N-H Proton: The proton attached to the nitrogen in the pyridinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic system. Its chemical shift can be broad and variable depending on the solvent and concentration.[3]

-

C5-H Proton: This is the sole proton on the aromatic ring. Its chemical shift will be in the aromatic region, typically between 6.5 and 8.0 ppm.[4] Given the substituents, its precise location will be influenced by their electronic effects. It is expected to be a singlet as there are no adjacent protons to couple with.

-

CH₃ Protons: The methyl group protons are attached to the aromatic ring and are expected to resonate in the benzylic proton region, around 2.0-3.0 ppm.[4] This will also be a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | | --- | --- | --- | --- | | 1 | ~160-165 | C=O | | 2 | ~145-155 | C6 | | 3 | ~140-145 | C4 | | 4 | ~125-135 | C3 | | 5 | ~100-110 | C5 | | 6 | ~18-22 | CH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (C3, C4, C5, C6): These carbons will resonate in the typical aromatic region of 120-150 ppm.[4] The specific shifts are influenced by the attached substituents. The carbon bearing the nitro group (C3) and the chlorine atom (C4) will be significantly affected.[5][6] Carbons with no attached protons (C3, C4, C6) may show weaker signals.[7]

-

Methyl Carbon: The methyl carbon will be the most shielded and will appear at the highest field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone for ¹H NMR and 20-30 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[9][10] Ensure the glassware is clean to avoid contaminants.[11]

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10][12]

-

Cap the NMR tube securely and label it clearly.[9]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[8]

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3400 | Medium, Broad | N-H Stretch | Amide (Lactam) |

| ~1650-1680 | Strong | C=O Stretch | Amide (Lactam) |

| ~1500-1560 & ~1300-1370 | Strong | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~1580-1620 | Medium | C=C Stretch | Aromatic Ring |

| ~3000-3100 | Weak-Medium | C-H Stretch | Aromatic |

| ~2850-2960 | Weak | C-H Stretch | Methyl |

| ~750-850 | Medium-Strong | C-Cl Stretch | Chloroalkane |

Causality Behind Predictions:

-

N-H and C=O Stretches: The lactam (cyclic amide) functionality will give rise to a characteristic N-H stretch and a strong carbonyl (C=O) absorption.

-

Nitro Group Stretches: The nitro group is readily identifiable by two strong, characteristic absorptions corresponding to its asymmetric and symmetric stretching vibrations.[13][14]

-

Aromatic and Alkyl Stretches: The C-H stretches for the aromatic ring proton and the methyl group protons will appear just above and below 3000 cm⁻¹, respectively.[15] The in-ring C=C stretches also provide evidence for the aromatic system.[15]

-

C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples with minimal preparation.[16][17]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[18] Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone powder onto the ATR crystal.[17]

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[18]

-

Acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to make the spectrum appear more like a traditional transmission spectrum.[16]

-

Visualization of IR Analysis Logic

Caption: Decision logic for IR spectrum interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[19] Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[20]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula for 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone is C₆H₅ClN₂O₃.

-

Molecular Weight: 188.57 g/mol [1]

Expected Observations:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion will be observed. Due to the presence of chlorine, this will be a characteristic isotopic pattern. The M⁺ peak will be at m/z 188, and the M+2 peak (due to the ³⁷Cl isotope) will be at m/z 190 with an intensity of approximately one-third of the M⁺ peak.[21]

-

Key Fragmentation Pathways: EI is a high-energy technique that causes extensive fragmentation.[22] Common fragmentation patterns for this molecule could include:

-

Loss of NO₂ (M - 46)

-

Loss of Cl (M - 35)

-

Loss of CO from the pyridinone ring (after initial fragmentation)

-

Cleavage of the methyl group (M - 15)

-

Experimental Protocol for EI-MS

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

The newly formed ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Visualization of MS Fragmentation

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The structural confirmation of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of their compound, establishing a solid foundation for further investigation in drug discovery and development. The self-validating nature of combining these orthogonal techniques ensures the highest degree of scientific integrity.

References

-

Al-Khazraji, A. M. A., et al. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Systematic Reviews in Pharmacy, 11(5), 471-482. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (2003). ¹H-NMR spectra of pyridones I. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. P denotes the parent ions. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Available at: [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Department of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Available at: [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

-

Singh, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 57B(3), 324-332. Available at: [Link]

-

DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of ¹H-NMR Interpretation. Available at: [Link]

-

LookChem. (n.d.). Cas 95835-64-6,4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. Available at: [Link]

-

O'Connor, D. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Cas 95835-64-6,4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE | lookchem [lookchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 17. agilent.com [agilent.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one (CAS: 95835-64-6): Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one (CAS No. 95835-64-6), a pivotal heterocyclic intermediate. The document delves into its fundamental physicochemical properties, outlines a logical synthetic pathway, and explores its core reactivity with a focus on mechanistic principles. Special emphasis is placed on its utility in nucleophilic aromatic substitution and subsequent functional group transformations, which are critical for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Introduction: The Strategic Value of a Polysubstituted Pyridinone Core

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal starting point for drug design. The subject of this guide, this compound, represents a highly functionalized and strategically activated version of this core.

Its structure is distinguished by four key features:

-

A pyridin-2(1H)-one ring system.

-

A chloro group at the C4 position, acting as an excellent leaving group.

-

A powerful electron-withdrawing nitro group at the C3 position.

-

A methyl group at the C6 position.

The synergistic effect of the C3-nitro group and the C4-chloro group renders the C4 position exceptionally electrophilic, making the molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of diverse functional groups, establishing this compound as a valuable intermediate for constructing libraries of complex molecules for screening and lead optimization in the pharmaceutical and agrochemical sectors.[3]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 95835-64-6 | [4] |

| Molecular Formula | C₆H₅ClN₂O₃ | [3][4] |

| Molecular Weight | 188.57 g/mol | [3] |

| Melting Point | 215-216 °C | [3] |

| Boiling Point (Predicted) | 288.5 ± 40.0 °C | [3] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 6.99 ± 0.10 | [3] |

| Appearance | Solid | [4] |

Storage and Handling: Due to its chemical nature, the compound should be stored under an inert atmosphere at 2-8°C to ensure long-term stability.[4] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Proposed Synthesis and Mechanistic Considerations

While multiple routes to substituted nitropyridines exist, a logical and robust pathway to this compound can be proposed starting from commercially available 6-methylpyridin-2(1H)-one. This two-step synthesis involves sequential nitration and chlorination.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Nitration of 6-Methylpyridin-2(1H)-one

-

Rationale: The pyridinone ring is activated towards electrophilic substitution. A strong nitrating agent like a mixture of nitric and sulfuric acid is used to introduce the nitro group. The existing substituents direct the nitration primarily to the C3 position.

-

Methodology:

-

To a flask cooled in an ice bath (0-5°C), slowly add 6-methylpyridin-2(1H)-one (1.0 eq.) to concentrated sulfuric acid.

-

Once dissolution is complete, add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 6-methyl-3-nitropyridin-2(1H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Chlorination of 6-Methyl-3-nitropyridin-2(1H)-one

-

Rationale: Reagents like phosphorus oxychloride (POCl₃) are effective for converting pyridinones to their corresponding chloro-pyridines. This reaction proceeds via an intermediate phosphate ester. The C4 position is targeted for chlorination.

-

Methodology:

-

In a flask equipped with a reflux condenser, combine 6-methyl-3-nitropyridin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.).

-

Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice.

-

Neutralize the acidic solution with a solid base like sodium carbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

-

Core Reactivity and Synthetic Utility

The synthetic power of this intermediate stems from its predictable and efficient reactivity at two key positions: the C4 carbon and the nitro group.

Nucleophilic Aromatic Substitution (SNAr) at C4

This is the most significant reaction pathway for this molecule. The strong electron-withdrawing nitro group at the ortho position (C3) stabilizes the negative charge of the intermediate Meisenheimer complex, dramatically accelerating the rate of nucleophilic attack at the C4 position and facilitating the displacement of the chloride ion.[5]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This reaction is highly versatile and can be performed with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted pyridinones.[6]

General Protocol for SNAr with an Amine Nucleophile:

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or NMP.

-

Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-120°C and monitor its progress.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the product via standard methods.

Reduction of the Nitro Group

The nitro group serves not only as an activating group but also as a synthetic handle. It can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations.

Caption: Workflow for nitro reduction and subsequent derivatization.

Protocol for Nitro Reduction using Tin(II) Chloride:

-

Suspend the 4-substituted-6-methyl-3-nitropyridin-2(1H)-one derivative (1.0 eq.) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Heat the mixture to reflux for 1-3 hours.

-

Cool the reaction, dilute with ethyl acetate, and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Filter the mixture through a pad of celite to remove tin salts.

-

Separate the organic layer, wash with brine, dry, and concentrate to yield the 3-amino derivative.

Applications in Discovery Programs

The true value of an intermediate is demonstrated by its application in synthesizing target molecules. This compound is an exemplary building block for generating compounds with potential biological activity.[3] Its derivatives have been explored in various therapeutic areas. For instance, related nitropyridine intermediates are crucial in the synthesis of:

-

Kinase Inhibitors: The 3-amino-4-substituted pyridinone core is a common scaffold in inhibitors targeting kinases like JAK2.[1]

-

Antiviral Agents: The scaffold can be elaborated into complex heterocyclic systems with antiviral properties, such as HIV reverse transcriptase inhibitors.[7]

-

Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonists: This class of compounds is investigated for anxiety and depression, and the title compound serves as a key precursor.[3]

By first performing an SNAr reaction at C4 and then reducing the nitro group, medicinal chemists can access a versatile diamine precursor. This allows for the systematic exploration of chemical space by varying the nucleophile at C4 and then introducing different functionalities at the C3-amino position, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties and, more importantly, its predictable and versatile reactivity make it an invaluable intermediate. The ability to perform selective nucleophilic substitutions at the C4 position, followed by a straightforward reduction of the C3-nitro group, provides a powerful and efficient two-pronged approach to generating molecular diversity. For researchers in the pharmaceutical, agrochemical, and materials science fields, mastering the chemistry of this intermediate opens a direct and reliable path to novel and potentially impactful molecules.

References

-

LookChem. Cas 95835-64-6, 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H) - LookChem.[Link]

-

Lead Sciences. this compound - Lead Sciences.[Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.[Link]

- Google Patents.

-

PubChem. 4-Chloro-3-nitropyridine.[Link]

- Google Patents.

-

Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[Link]

-

ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[Link]

-

PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 95835-64-6,this compound | lookchem [lookchem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Reactivity of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

This compound is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] With the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol , its structure is characterized by a pyridinone core bearing a strategically positioned chlorine atom, a methyl group, and a nitro group.[1][2][3] This specific arrangement of substituents imparts a unique and highly exploitable reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1]

The reactivity of this molecule is dominated by two key features: the susceptibility of the C4-chloro group to nucleophilic aromatic substitution and the capacity for the C3-nitro group to undergo reduction. The electron-withdrawing nature of the nitro group and the pyridinone ring system profoundly activates the chlorine atom, rendering it an excellent leaving group in substitution reactions. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering field-proven insights into its reaction mechanisms, detailed experimental protocols, and its application in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for designing reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 95835-64-6 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 188.57 g/mol | [1][3] |

| Melting Point | 215-216 °C | [1] |

| Predicted Boiling Point | 288.5±40.0 °C | [1] |

| Predicted Density | 1.51±0.1 g/cm³ | [1] |

| Predicted pKa | 6.99±0.10 | [1] |

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of this compound's reactivity is the facile displacement of the C4-chloro substituent by a wide range of nucleophiles. This high reactivity is a direct consequence of the electronic landscape of the pyridinone ring.

Mechanistic Rationale: The "Why" Behind the Reactivity

The chlorine atom at the C4 position is ortho to an electron-withdrawing nitro group (-NO₂) and para to the ring nitrogen within the pyridone tautomer. Both the nitro group and the conjugated carbonyl powerfully withdraw electron density from the aromatic ring through resonance and inductive effects. This electron deficiency makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a classic SNAr mechanism, involving a two-step addition-elimination sequence. The nucleophile attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer intermediate is the kinetic and thermodynamic driving force for this reaction.

Caption: Generalized workflow for the SNAr reaction at the C4 position.

Protocol: General Procedure for Nucleophilic Substitution with Amines

This protocol provides a self-validating framework for substituting the C4-chloro group with a primary or secondary amine. The choice of base and solvent is critical for ensuring high conversion and minimizing side reactions.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: Add the desired amine nucleophile (1.1-1.5 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

-

Expert Insight: The use of a base is crucial to prevent protonation of the amine nucleophile, which would render it inactive. For less reactive amines, a stronger base like potassium carbonate may be employed.[4]

-

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-amino-substituted pyridinone.

This methodology can be adapted for other nucleophiles such as thiols, alcohols (alkoxides), and azide ions, often with adjustments to the base and temperature conditions.[5][6][7]

Core Reactivity II: Reduction of the Nitro Group

The transformation of the C3-nitro group into a primary amine is a cornerstone reaction that dramatically expands the synthetic utility of the pyridinone scaffold. The resulting 3-amino group serves as a versatile handle for a variety of subsequent chemical modifications, including amide bond formation, diazotization reactions, and the construction of fused heterocyclic systems.

Causality Behind Reagent Selection

The choice of reducing agent is paramount and is dictated by the desired outcome, particularly the retention or removal of the C4-chloro substituent.

-

Chemoselective Reduction (Cl retained): For many synthetic routes, it is essential to preserve the chlorine atom for subsequent cross-coupling or substitution reactions. In these cases, metal/acid combinations are preferred. Reagents such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or iron powder (Fe) in acetic acid or ammonium chloride are highly effective at selectively reducing the nitro group without affecting the C-Cl bond.[8]

-

Concomitant Reduction and Dechlorination: Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) can often reduce the nitro group and cleave the C-Cl bond (hydrogenolysis) simultaneously. This pathway is useful when the desired final product is the dechlorinated amino-pyridinone.

Caption: Reaction pathways for the reduction of the nitro group.

Protocol: Chemoselective Nitro Reduction using Tin(II) Chloride

This protocol details a reliable method for the reduction of the nitro group while preserving the chlorine atom, a common requirement in multi-step syntheses.

-

Setup: To a round-bottom flask, add this compound (1.0 eq.) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

-

Solvent Addition: Add a solvent such as absolute ethanol or ethyl acetate.

-

Reaction Conditions: Stir the suspension at room temperature or heat to reflux (typically 50-80 °C). The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Expert Insight: The reaction is often complete within 2-4 hours at reflux. An acidic medium, such as concentrated HCl, can be used instead of ethanol, but the work-up procedure will require more careful neutralization.[8]

-

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with the reaction solvent (e.g., ethyl acetate).

-

Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, add more brine. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude 3-amino-4-chloro-6-methylpyridin-2(1H)-one can be purified by silica gel chromatography if necessary.

Applications in Drug Discovery and Beyond

The dual reactivity of this compound makes it a powerful scaffold for building libraries of compounds for biological screening. Nitropyridine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[9] The substitution and reduction products derived from this core have been incorporated into molecules targeting:

-

Kinase Inhibition: The aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors. Derivatives have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK3) and Janus Kinase 2 (JAK2).[9]

-

Anticancer Agents: The scaffold is used to synthesize compounds with potential antitumor activity, such as MALT1 protease inhibitors.[9]

-

Antimicrobial Agents: Functionalized nitropyridines have shown moderate antibacterial and antiprotozoal activity.[9]

The ability to sequentially modify the C4 and C3 positions provides a robust strategy for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the pharmacological properties of lead compounds.

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile platform for synthetic innovation. Its reactivity is governed by the predictable and controllable behavior of the chloro and nitro groups, which are electronically activated by the pyridinone core. A thorough understanding of the SNAr and reduction mechanisms, coupled with rational selection of reagents and conditions, empowers researchers to efficiently access a vast chemical space. This guide has illuminated the core principles of its reactivity, providing both the theoretical foundation and practical protocols necessary for its successful application in research and development, particularly in the quest for novel therapeutics.

References

- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).

- PrepChem.com. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine.

- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(vi), 384-397.

-

Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

- El-Dean, A. M. K., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate.

- LookChem. Cas 95835-64-6, this compound.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.

- Lead Sciences. This compound.

- Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal für Praktische Chemie.

- Bradley, A. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate.

- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (2010). Google Patents.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2022). Molecules.

- ChemicalBook. This compound | 95835-64-6.

Sources

- 1. Cas 95835-64-6,this compound | lookchem [lookchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 95835-64-6 [m.chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Analysis of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the paucity of publicly available, consolidated analytical data for this specific compound, this document synthesizes foundational analytical principles with predictive data derived from analogous structures. It offers a multi-technique approach, detailing the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational and Electronic Spectroscopy. By presenting detailed experimental protocols and expected outcomes, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone

4-chloro-6-methyl-3-nitro-2(1H)-pyridinone (C₆H₅ClN₂O₃, Molar Mass: 188.57 g/mol ) is a substituted pyridinone derivative that serves as a versatile building block in organic synthesis.[1] Its importance is underscored by its application as an intermediate in the development of novel therapeutic agents and crop protection products.[1] The biological activity of the final products is intrinsically linked to their precise three-dimensional structure, which is dictated by the stereochemistry and electronic properties of their constituent intermediates. Therefore, rigorous structural verification of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone is a critical step in any synthetic workflow.

This guide is structured to provide both a theoretical and practical understanding of the analytical techniques required for the complete structural characterization of the title compound.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide an unambiguous assignment of all proton and carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl group protons, the vinylic proton, and the N-H proton of the pyridinone ring. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups and the carbonyl functionality.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | 2.2 - 2.5 | Singlet | N/A | 3H |

| C₅-H | 6.5 - 6.8 | Singlet | N/A | 1H |

| N-H | 12.0 - 13.0 | Broad Singlet | N/A | 1H |

Causality behind Predictions: The methyl group at the C6 position is expected to be a singlet in the upfield region. The C₅-H proton is a singlet due to the absence of adjacent protons and is shifted downfield due to the influence of the surrounding heteroatoms and electron-withdrawing groups. The N-H proton of the pyridinone tautomer is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on established data for substituted pyridinones.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 22 |

| C₃ | 125 - 130 |

| C₄ | 145 - 150 |

| C₅ | 110 - 115 |

| C₆ | 150 - 155 |

| C=O | 160 - 165 |

Causality behind Predictions: The carbonyl carbon (C=O) is expected at the most downfield position. The carbons attached to the electronegative chlorine (C₄) and nitro group (C₃) will also be significantly downfield. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for pyridinone derivatives due to its high solubilizing power.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (to confirm proton-proton couplings, though none are expected for the main ring protons in this case), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations, which will be crucial for assigning the quaternary carbons).

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

Given the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion with a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

| [M-NO₂]⁺ | 142/144 | Loss of the nitro group. |

| [M-Cl]⁺ | 153 | Loss of the chlorine atom. |

| [M-CO]⁺ | 160/162 | Loss of carbon monoxide. |

Causality behind Fragmentation: The fragmentation of halogenated nitro compounds can be complex, often involving the loss of the nitro group (as NO₂ or other small nitrogen oxides) and the halogen atom.[1][2] The pyridinone ring can also undergo characteristic cleavages.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3][4][5]

-

The sample should be free of non-volatile salts and buffers.[6]

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Definitive Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Data

While specific crystal system and space group information can only be determined experimentally, X-ray crystallography will definitively confirm the connectivity of the atoms and the planarity of the pyridinone ring. It will also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and nitro groups, and potential π-π stacking of the aromatic rings.

Experimental Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

A good crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[7]

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.[8]

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[8]

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX, Olex2).[9]

-

Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Vibrational and Electronic Properties: FTIR and UV-Vis Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3100 - 3300 (broad) |

| C-H stretch (methyl) | 2900 - 3000 |

| C=O stretch | 1650 - 1680 |

| C=C stretch | 1600 - 1640 |

| N-O stretch (nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |

| C-Cl stretch | 700 - 800 |

Causality behind Predictions: The positions of these bands are characteristic of the respective functional groups. The broadness of the N-H stretch is indicative of hydrogen bonding. The C=O stretch is a strong, sharp band.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyridinone system and the nitro group is expected to result in strong UV absorption. For 4-nitropyridine N-oxide, a structurally related compound, the absorption maximum is in the range of 330-355 nm.[10][11] A similar absorption profile is anticipated for the title compound.

Integrated Analytical Workflow

A robust structural elucidation strategy relies on the integration of multiple analytical techniques. The following workflow is recommended for the comprehensive analysis of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone.

Caption: Integrated workflow for the structural analysis of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone.

Conclusion

The structural analysis of 4-chloro-6-methyl-3-nitro-2(1H)-pyridinone requires a multi-faceted approach that combines the strengths of various analytical techniques. While this guide provides predicted data based on established chemical principles and analogous structures, experimental verification is paramount. By following the detailed protocols outlined herein, researchers can confidently and accurately characterize this important synthetic intermediate, thereby ensuring the integrity and quality of their subsequent research and development endeavors.

References

-

LookChem. 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE. Available from: [Link]

- Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 461, 116513.

- Acree, W. E., & Abraham, M. H. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406.

- Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967–974.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available from: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Available from: [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

PubMed. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Available from: [Link]

-

R Discovery. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Available from: [Link]

-

Harvard Center for Mass Spectrometry. Sample Preparation. Available from: [Link]

- Zhang, Y., & Pike, A. C. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(1), 1-25.

- Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.

-

Wikipedia. Sample preparation in mass spectrometry. Available from: [Link]